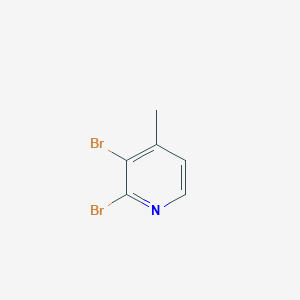

2,3-Dibromo-4-methylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine, a six-membered heteroaromatic ring containing a nitrogen atom, and its derivatives are foundational scaffolds in numerous areas of chemical science. tocris.com These compounds are not merely laboratory curiosities; they are integral components in pharmaceuticals, agrochemicals, and materials science. chemscene.com In the realm of medicinal chemistry, pyridine derivatives are notable for their diverse biological activities, which include antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties. chemimpex.com In fact, the pyridine framework is a core component in more than 7,000 existing drug molecules of medicinal importance. evitachem.com Beyond medicine, they are used as highly effective chemosensors for detecting various ions and neutral molecules due to the nitrogen atom's lone pair of electrons, which can coordinate with metal ions. Their structural versatility also extends to materials science, where they contribute to the development of specialized polymers and coatings with enhanced durability. chemimpex.com

Role of Brominated Pyridines as Synthetic Intermediates and Functional Molecules

The introduction of halogen atoms, particularly bromine, onto the pyridine ring dramatically enhances its utility as a synthetic building block. Brominated pyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals, primarily because the carbon-bromine bond serves as a reactive handle for further chemical transformations. bio-techne.combldpharm.com This allows for the diversification of candidate compounds in structure-activity relationship (SAR) studies, a critical process in drug discovery. bio-techne.com

The bromine atoms are excellent leaving groups in various cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are powerful tools for creating complex carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures from simpler brominated pyridine precursors. The presence of bromine substituents is highly desirable as it allows for subsequent functionalization, making these compounds exceptionally versatile for synthesizing a vast array of more complex molecules. acs.org

Specific Research Importance of 2,3-Dibromo-4-methylpyridine

Within the family of brominated pyridines, this compound (also known as 2,3-Dibromo-4-picoline) is a compound of growing research interest. Its specific substitution pattern, with two adjacent bromine atoms and a methyl group, provides a unique combination of reactivity and structural features. innospk.com This makes it a valuable intermediate for the synthesis of other organic compounds, including pharmaceuticals and dyes. lookchem.com

A particularly significant and modern application of this compound is its use as a "Protein Degrader Building Block". calpaclab.com This places it at the forefront of research into targeted protein degradation (TPD), a revolutionary therapeutic strategy. Technologies like PROTACs (Proteolysis-Targeting Chimeras) utilize heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's natural machinery. tocris.comtocris.com Building blocks like this compound are crucial starting materials for the modular synthesis of these complex degrader molecules. The two bromine atoms offer differential reactivity, allowing for sequential, controlled introduction of the linker and the protein-binding moiety, making it a key tool for researchers developing novel therapeutics. tocris.comcalpaclab.com Its utility also extends to materials science and green chemistry, where its stability and reactivity are explored for developing new materials and sustainable chemical processes. innospk.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 871483-22-6 | calpaclab.com |

| Molecular Formula | C₆H₅Br₂N | calpaclab.com |

| Molecular Weight | 250.92 g/mol | chemscene.comcalpaclab.com |

| Synonym | 2,3-Dibromo-4-picoline | chemscene.comlookchem.com |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 270.4 °C at 760 mmHg | lookchem.com |

| Density | 1.911 g/cm³ | lookchem.com |

| Topological Polar Surface Area (TPSA) | 12.89 | chemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLBQXITXFNXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624534 | |

| Record name | 2,3-Dibromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871483-22-6 | |

| Record name | 2,3-Dibromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2,3 Dibromo 4 Methylpyridine

Strategies for Regioselective Bromination of Pyridine (B92270) Precursors

Regioselective bromination is crucial for the successful synthesis of 2,3-Dibromo-4-methylpyridine. The inherent reactivity of the pyridine ring, where electrophilic substitution is generally disfavored and typically occurs at the 3-position under harsh conditions, necessitates strategic approaches to achieve the desired 2,3-disubstitution pattern.

A logical pathway to this compound involves a stepwise introduction of the bromine atoms. This strategy allows for the isolation of mono-brominated intermediates, which can then be subjected to a second bromination step. A general synthetic strategy for related compounds, such as 2,3-dibromo-4-methyl-5-nitropyridine, starts with a substituted pyridine precursor like 4-methylpyridine (B42270) and proceeds with sequential bromination at the 2 and 3 positions.

One potential sequential route could begin with the bromination of 4-methylpyridine. Direct bromination of 4-methylpyridine with bromine in the presence of oleum (B3057394) (fuming sulfuric acid) is known to yield 3-bromo-4-methylpyridine (B15001). researchgate.net Subsequent introduction of a second bromine atom at the 2-position would require overcoming the deactivating effect of the first bromine atom and directing the substitution to the desired position. This second step is often challenging and may require activation of the pyridine ring, for instance, through N-oxide formation, to facilitate further electrophilic substitution. nih.govacs.org

Direct dibromination of 4-methylpyridine (4-picoline) to achieve the 2,3-dibromo isomer in a single step is challenging due to the directing effects of the pyridine nitrogen and the methyl group. Electrophilic bromination of pyridine itself requires high temperatures (e.g., 300°C) and strong acids like oleum to yield 3-bromopyridine. researchgate.net For 4-methylpyridine, direct bromination with bromine or hydrobromic acid in sulfuric acid at temperatures ranging from 0–80°C can occur, with regioselectivity influenced by the electron-donating methyl group. However, these conditions typically favor substitution at the 3- and 5-positions. Achieving dibromination at the 2- and 3-positions would likely lead to a mixture of isomers, necessitating difficult purification.

High-temperature gas-phase bromination of aminopyridines has been shown to produce complex mixtures of mono-, di-, and tri-brominated products, indicating that high-energy, non-selective processes are generally not suitable for obtaining specific isomers like this compound. researchgate.net

A highly effective strategy for controlling the regiochemistry of halogenation on the pyridine ring is the use of aminopyridine intermediates, followed by a Sandmeyer reaction. nih.govrsc.org This approach leverages the powerful directing effect of the amino group in electrophilic substitution and its subsequent replacement with a bromine atom via a diazonium salt.

A plausible route to this compound begins with 2-amino-4-methylpyridine. This precursor can be brominated at the 3-position, directed by the activating amino group at C2. The resulting 2-amino-3-bromo-4-methylpyridine can then undergo a Sandmeyer reaction. This involves diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of hydrobromic acid, followed by decomposition of the diazonium salt with a copper(I) bromide catalyst to introduce the second bromine atom at the C2 position. google.com

A similar, documented synthesis for the related 2,5-dibromo-3-methylpyridine (B189406) starts from 2-amino-3-methylpyridine. google.com This precursor is first brominated to yield 2-amino-3-methyl-5-bromopyridine. The subsequent Sandmeyer reaction, using sodium nitrite, hydrobromic acid, and catalytic cuprous bromide at low temperatures (-5 to 10°C), successfully replaces the amino group with a bromine atom. google.com This demonstrates the viability of the aminopyridine-Sandmeyer pathway for producing dibrominated picolines.

Table 1: Representative Sandmeyer Reaction Conditions for Bromination of Aminopyridines This table presents data for analogous reactions, illustrating typical conditions for the Sandmeyer-based synthesis of bromopyridines.

| Starting Material | Reagents | Catalyst | Temperature | Product | Yield | Reference |

| 2-Amino-3-methyl-5-bromopyridine | NaNO₂, HBr | CuBr | -5 to 10°C | 2,5-Dibromo-3-methylpyridine | High | google.com |

| 3-Amino-1-methylpyridin-4(1H)-one | NaNO₂, HBr | - | -5°C | 3-Bromo-1-methylpyridin-4(1H)-one | - | |

| 4-(Bromomethyl)-2-aminopyridine | NaNO₂, HBr | CuBr | -5°C | 2-Bromo-4-(bromomethyl)pyridine | ~95% | |

| 2-Methyl-4-aminopyridine | NaNO₂, HBr, Br₂ | - | -5 to 0°C | 3-Bromo-4-methylpyridine | 95% | google.comchemicalbook.com |

Direct Bromination Procedures

Catalytic Systems and Reaction Conditions for Enhanced Yield and Selectivity

The choice of catalyst and the fine-tuning of reaction parameters such as temperature and solvent are paramount for maximizing the yield and regioselectivity of the synthesis of this compound.

Transition metal catalysts play a pivotal role in several key transformations for synthesizing brominated pyridines.

Cuprous Bromide (CuBr) is the classic and most effective catalyst for the Sandmeyer reaction, facilitating the conversion of an aryl diazonium salt to an aryl bromide. google.com In the synthesis of bromopyridines from aminopyridine precursors, CuBr is essential for the decomposition of the intermediate diazonium salt, ensuring the efficient substitution of the diazo group with a bromide ion. google.com Its catalytic activity is crucial for achieving high yields in this transformation.

Palladium (Pd) catalysts are widely used for C-H activation and cross-coupling reactions, offering modern alternatives for the functionalization of pyridine rings. nih.gov Palladium-catalyzed C-H halogenation, directed by a coordinating group on the pyridine, can achieve high regioselectivity. nih.gov For instance, pyridyl sulfides can direct palladium-catalyzed C-H bromination at the ortho-position of an attached aryl ring using N-bromosuccinimide (NBS) as the bromine source. acs.org While direct palladium-catalyzed C-H bromination of the pyridine ring itself is challenging, this methodology is powerful for subsequent transformations. For example, once this compound is synthesized, palladium catalysts like Pd(PPh₃)₄ can be used in Suzuki-Miyaura cross-coupling reactions to selectively replace a bromine atom with an aryl or other organic group, allowing for the synthesis of more complex derivatives. beilstein-journals.org

Controlling temperature and solvent is a critical aspect of optimizing the synthesis of halogenated pyridines.

Temperature plays a significant role in selectivity. Electrophilic brominations often require specific temperature ranges to minimize the formation of byproducts. For instance, in the synthesis of 2-amino-3-methyl-5-bromopyridine, the initial bromination is conducted at 20-25°C, followed by a period at 50-60°C to drive the reaction to completion. google.com The subsequent Sandmeyer reaction is performed at very low temperatures (-5 to 10°C) to ensure the stability of the intermediate diazonium salt before its conversion. google.com Lowering the temperature can often limit the decomposition of starting materials and intermediates, leading to improved yields. researchgate.net

Solvent choice can dramatically influence reaction outcomes. Polar aprotic solvents like acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), and dichloromethane (B109758) (CH₂Cl₂) are commonly used for bromination reactions with reagents like N-bromosuccinimide (NBS). The polarity of the solvent can affect the reactivity of the brominating agent and the stability of charged intermediates. In some cases, a mixture of solvents is optimal. For palladium-catalyzed cross-coupling reactions, solvent systems like dioxane/water or toluene (B28343) are frequently employed. beilstein-journals.org The optimization of solvent often involves screening several options to find the one that provides the best balance of solubility, reactivity, and selectivity. For example, in one optimization study, THF was found to be the superior solvent over dichloromethane, toluene, and acetonitrile for a particular coupling reaction. researchgate.net

Table 2: Effect of Solvent on Bromination and Related Reactions This table illustrates how solvent selection can impact the yield and conditions of reactions relevant to pyridine functionalization.

| Reaction Type | Brominating Agent/Catalyst | Solvent | Temperature | Yield | Reference |

| Bromination | NBS | Acetonitrile | 80°C | 78% | |

| Bromination | Br₂ | Dichloromethane | 25°C | 65% | |

| Bromination | NBS | DMF | 60°C | 72% | |

| Coupling | - | THF | 0°C | 82% | researchgate.net |

| Coupling | - | Dichloromethane | RT | Moderate | researchgate.net |

| Coupling | - | Toluene | RT | Moderate | researchgate.net |

Influence of Stoichiometry and Reagent Addition on Reaction Outcomes

The precise control of stoichiometry and the method of reagent addition are critical in the synthesis of polysubstituted pyridines to manage regioselectivity and prevent the formation of undesired byproducts. In the context of synthesizing dibrominated methylpyridines, these factors heavily influence the reaction's efficiency and the final product distribution.

For electrophilic bromination of a pyridine ring, the molar ratio of the brominating agent to the pyridine substrate is a key parameter. An excess of the brominating agent can lead to over-bromination, resulting in tri- or tetra-brominated pyridines, or bromination at less favored positions. The stepwise and controlled addition of the brominating agent, often at reduced temperatures, is a common strategy to enhance selectivity. For instance, in reactions involving N-bromosuccinimide (NBS), a common brominating agent, a 1:1 molar ratio is often employed for mono-bromination, while a 2:1 ratio may be used for di-bromination, although this can be difficult to control.

In syntheses that proceed via a Sandmeyer reaction, which involves the diazotization of an aminopyridine followed by treatment with a copper(I) bromide, the stoichiometry of the reagents is crucial. The reaction to form 3-bromo-4-methylpyridine from 3-amino-4-methylpyridine (B17607), a potential precursor, involves treating the amine with hydrobromic acid and bromine, followed by sodium nitrite. chemicalbook.comgoogle.com In a related synthesis of 3-bromo-4-methylpyridine, 3-amino-4-methylpyridine (0.1 mol) is reacted with hydrobromic acid (0.4 mol) and bromine (0.3 mol), followed by sodium nitrite. chemicalbook.com This excess of bromine and acid ensures the complete conversion of the starting material. The slow, dropwise addition of bromine and the sodium nitrite solution at low temperatures (below 0°C) is essential to control the exothermic reaction and prevent the decomposition of the diazonium salt intermediate. chemicalbook.com

Similarly, in the synthesis of 2,5-dibromo-3-methylpyridine from 2-amino-3-methyl-5-bromopyridine, the diazotization is carried out with a saturated solution of sodium nitrite in the presence of cuprous bromide. google.com The controlled addition of the nitrite solution at low temperatures (-5 to 10°C) is critical for obtaining a good yield. google.com

The following table summarizes the stoichiometric considerations for reactions analogous to the potential synthesis of this compound.

Table 1: Stoichiometric Ratios in Analogous Bromination and Sandmeyer Reactions

| Reaction | Starting Material | Reagents | Stoichiometric Ratio (Starting Material:Reagents) | Reference |

|---|---|---|---|---|

| Synthesis of 3-bromo-4-methylpyridine | 3-amino-4-methylpyridine | HBr, Br₂, NaNO₂ | 1 : 4 : 3 : (excess) | chemicalbook.comgoogle.com |

Novel Synthetic Routes and Process Intensification

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and scalable methods for the preparation of complex molecules like dibrominated pyridines. These include the development of one-step synthesis protocols and the application of flow chemistry.

One-Step Synthesis Protocols for Dibrominated Pyridines

While a specific one-step synthesis for this compound is not prominently reported, there is a growing interest in developing such protocols for related compounds. One-pot multicomponent reactions are a prime example, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates. google.com This approach offers several advantages, including reduced solvent usage, lower energy consumption, and shorter reaction times.

For instance, a one-pot synthesis for 3,5-dibromo-4-aminopyridine has been developed using pyridine or its salt as a starting material, with ammonium (B1175870) salt and hydrogen peroxide in a hydrobromic acid solution. google.com This method avoids the isolation of intermediate brominated pyridines. The reaction is typically heated to 110-120°C with controlled addition of the reagents. Although this method yields a different isomer, it highlights a potential strategy for the direct synthesis of dibrominated aminopyridines which could potentially be adapted.

Flow Chemistry and Continuous Processing Applications in Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals. It offers advantages such as enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis of substituted pyridines has been explored, particularly for reactions that are difficult to control in batch processes.

A flow microreactor system has been successfully used for the Br/Li exchange reaction of 2,3-dibromopyridine (B49186) followed by reaction with an electrophile. This method allows for reactions to be conducted at higher temperatures than in batch processes while avoiding cryogenic conditions, due to short residence times and efficient temperature control. While this example uses a dibromopyridine as a starting material to generate a disubstituted pyridine, the principles could be applied to the synthesis of dibrominated pyridines themselves, potentially offering better control over the regioselectivity of bromination. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor could be beneficial in selectively synthesizing the 2,3-dibromo isomer of 4-methylpyridine.

Purification and Isolation Methodologies for High-Purity Synthesis Products

The purification of the final product is a critical step to ensure high purity, which is often a requirement for subsequent applications. For dibrominated methylpyridines, a combination of recrystallization and chromatographic techniques is typically employed.

Recrystallization Techniques

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is crucial and is based on the principle that the compound of interest should be sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities should either be highly soluble or insoluble at all temperatures.

For compounds related to this compound, various solvents have been used for recrystallization. For example, in the synthesis of 2-amino-3-methyl-5-bromopyridine, a precursor to a dibrominated pyridine, ethanol (B145695) is used as the recrystallization solvent. google.com In another instance, 3-amino-4-methylpyridine was recrystallized from ethyl acetate (B1210297). google.com The selection of an appropriate solvent or solvent system (a mixture of two or more solvents) is often determined empirically. Common solvents for the recrystallization of pyridine derivatives include ethanol, ethyl acetate, and hexane/ethyl acetate mixtures. smolecule.com

Table 2: Recrystallization Solvents for Related Pyridine Derivatives

| Compound | Recrystallization Solvent | Reference |

|---|---|---|

| 2-amino-3-methyl-5-bromopyridine | Ethanol | google.com |

Chromatographic Purification Strategies

Chromatographic techniques, particularly silica (B1680970) gel column chromatography, are indispensable for the separation of closely related isomers and the removal of impurities that are not effectively eliminated by recrystallization.

In the purification of isomers and related compounds of this compound, silica gel chromatography is frequently reported. The choice of the mobile phase (eluent) is critical for achieving good separation. A gradient of solvents with increasing polarity is often used. For instance, in the purification of a product from the reaction of 2,5-dibromo-4-methylpyridine (B1301971), a mobile phase of 0-50% ethyl acetate in hexanes was used. Similarly, for the purification of 3,5-dibromo-4-methylpyridine (B1300354), a mixture of petroleum ether and ethyl acetate (97.5/2.5) was employed. chemicalbook.com The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

Table 3: Chromatographic Conditions for Purification of Related Dibromomethylpyridines

| Compound | Stationary Phase | Mobile Phase | Reference |

|---|---|---|---|

| Product from 2,5-dibromo-4-methylpyridine | Silica Gel | 0-50% Ethyl acetate in hexanes |

Reactivity Profiles and Chemical Transformations of 2,3 Dibromo 4 Methylpyridine

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions are a fundamental class of transformations for functionalizing aromatic rings, particularly those that are electron-deficient. In the case of 2,3-Dibromo-4-methylpyridine, the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring, coupled with the presence of two bromine atoms, facilitates the substitution of these halogens by various nucleophiles.

Introduction of Heteroatom-Containing Functionalities (e.g., Amines, Thiols)

The bromine atoms on this compound can be displaced by a range of heteroatom-containing nucleophiles, such as amines and thiols, to introduce new functional groups onto the pyridine core. These reactions are typically performed in the presence of a base and can be influenced by the reaction conditions and the nature of the nucleophile.

The reaction with amines leads to the formation of aminopyridine derivatives. Similarly, treatment with thiols or their corresponding thiolates results in the formation of thioether-substituted pyridines. These reactions are valuable for the synthesis of a variety of biologically active molecules and functional materials. The general scheme for these substitutions is as follows:

With Amines: this compound + R-NH2 → Amino-substituted pyridine + HBr

With Thiols: this compound + R-SH → Thioether-substituted pyridine + HBr

The success of these reactions often depends on the nucleophilicity of the amine or thiol and the reaction temperature. For instance, the SNAr reaction between heteroaryl halides and thiols can proceed smoothly in a solvent like N,N-Dimethylacetamide (DMAc) with potassium carbonate as the base, at temperatures ranging from room temperature to 100 °C. nih.gov

Regioselectivity and Stereoselectivity in Substitution Processes

A critical aspect of nucleophilic aromatic substitution on di-substituted pyridines like this compound is regioselectivity—that is, which of the two bromine atoms is preferentially replaced. The position of substitution is influenced by both electronic and steric factors. The electron-withdrawing nitrogen atom activates the α-positions (C2 and C6) and, to a lesser extent, the γ-position (C4) towards nucleophilic attack. In this compound, the bromine atoms are at the C2 and C3 positions.

The methyl group at the C4 position exerts a steric influence that can direct the incoming nucleophile. Generally, the C2 position is more sterically hindered than the C3 position. However, electronic effects often dominate, making the C2 position more reactive towards nucleophilic attack due to its proximity to the ring nitrogen. The interplay of these factors can lead to a mixture of products, and controlling the regioselectivity is a key challenge in the synthetic application of this compound.

For example, in related dihalopyridine systems, the regioselectivity of monosubstitution reactions has been observed to increase with the "softness" of the nucleophile, with anilines showing high selectivity for the 4-position in 4,5-dichloropyridazin-3(2H)-one. dur.ac.uk While this is a different heterocyclic system, the principles of steric and electronic control are broadly applicable. The precise regioselectivity in the case of this compound would require specific experimental investigation under various reaction conditions and with different nucleophiles. Stereoselectivity is not typically a factor in these substitution reactions unless a chiral nucleophile is used, which could potentially lead to diastereomeric products.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, with the two bromine atoms serving as handles for sequential or double-coupling processes.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is widely used for the synthesis of biaryl compounds. mdpi.com this compound can be effectively utilized in Suzuki-Miyaura couplings to introduce aryl or vinyl substituents at the 2- and/or 3-positions.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to control the outcome, allowing for either mono- or di-substitution. beilstein-journals.org For instance, careful control of stoichiometry and reaction time can favor the selective substitution of one bromine atom over the other.

Below is a table summarizing typical conditions and outcomes for Suzuki-Miyaura reactions involving similar dibromopyridine systems.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type |

| Dibromopyridine | Arylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/Water | Mono- or Di-arylpyridine |

| Dibromopyridine | Phenylboronic acid | Pd(OAc)2/SPhos | K2CO3 | Toluene (B28343) | Diarylpyridine |

This table represents generalized conditions and products based on literature for similar compounds. Specific yields and regioselectivity for this compound would require targeted studies.

Heck Coupling Reactions

The Heck coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.org This reaction provides a route to introduce alkenyl groups onto the pyridine ring of this compound. Double Heck cross-coupling reactions on dibromopyridines have been shown to produce novel di(alkenyl)pyridines. researchgate.net

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of alkene and reaction conditions can influence the yield and stereoselectivity (typically trans) of the resulting product.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product Type |

| Dibromopyridine | Styrene | Pd(OAc)2/P(o-tol)3 | Et3N | Di(styryl)pyridine |

| Dibromopyridine | n-Butyl acrylate | PdCl2(PPh3)2 | NaOAc | Di(acryloyl)pyridine |

This table illustrates representative Heck coupling reactions based on literature for analogous compounds.

Stille Coupling Reactions

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. mychemblog.com This reaction is known for its tolerance of a wide variety of functional groups and is a valuable method for the functionalization of this compound. It can be used to introduce alkyl, vinyl, aryl, and other organic fragments.

Similar to other cross-coupling reactions, the Stille reaction can be controlled to achieve either mono- or di-substitution on the dibromopyridine core. researchgate.net The general reaction involves a palladium catalyst, such as Pd(PPh3)4, and an organostannane reagent. rsc.org

| Reactant 1 | Organostannane | Catalyst | Product Type |

| Dibromopyridine | (Tributylstannyl)thiophene | Pd(PPh3)4 | Thienyl-substituted pyridine |

| Dibromopyridine | (Tributylstannyl)benzene | Pd2(dba)3/P(o-tol)3 | Phenyl-substituted pyridine |

This table provides examples of Stille coupling reactions based on analogous systems.

Palladium-Catalyzed Functionalizations

The presence of two bromine atoms at the C2 and C3 positions of the pyridine ring, each with distinct electronic environments, allows for selective functionalization using palladium-catalyzed cross-coupling reactions. The bromine atom at the C2 position is generally more susceptible to oxidative addition to palladium(0) complexes compared to the C3-bromine, enabling regioselective transformations.

Common palladium-catalyzed reactions involving this compound include Suzuki, Sonogashira, and Stille couplings. For instance, in a Suzuki coupling, a boronic acid or ester can be selectively coupled at the C2 position, leaving the C3-bromine intact for subsequent reactions. This stepwise functionalization is a powerful tool for creating diverse substituted pyridines.

A study demonstrated the selective Sonogashira coupling of terminal alkynes at the C2 position of this compound. This reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst like CuI, and a base, such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), in a suitable solvent like THF or DMF. The higher reactivity of the C2-Br bond is attributed to its position alpha to the ring nitrogen, which makes the carbon atom more electrophilic.

Similarly, selective Suzuki-Miyaura coupling has been achieved at the C2 position. By carefully selecting the catalyst, ligands, and reaction conditions, one can favor the reaction at the more activated C2 site. For example, using Pd(dppf)Cl₂ as the catalyst with a base like K₂CO₃ or Cs₂CO₃ in a solvent system such as dioxane/water often yields the 2-aryl-3-bromo-4-methylpyridine derivative. The remaining bromine at C3 can then be subjected to a second, often more forcing, cross-coupling reaction to introduce a different substituent.

Interactive Table: Palladium-Catalyzed Reactions of this compound

| Reaction Type | Position of Functionalization | Reagents | Catalyst/Ligand | Product |

|---|---|---|---|---|

| Sonogashira Coupling | C2 | Terminal Alkyne, TEA, CuI | Pd(PPh₃)₄ | 2-Alkynyl-3-bromo-4-methylpyridine |

| Suzuki Coupling | C2 | Arylboronic Acid, K₂CO₃ | Pd(dppf)Cl₂ | 2-Aryl-3-bromo-4-methylpyridine |

| Stille Coupling | C2 | Organostannane | Pd(PPh₃)₄ | 2-Substituted-3-bromo-4-methylpyridine |

Oxidation and Reduction Reactions

Oxidation of the Methyl Moiety to Carboxylic Acid Derivatives

The methyl group at the C4 position of this compound can be oxidized to a carboxylic acid, providing a handle for further functionalization, such as amide or ester formation. This transformation requires robust oxidizing agents that can withstand the potentially harsh reaction conditions needed to oxidize an alkyl group on an electron-deficient pyridine ring, without reacting with the bromine substituents.

A common and effective oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO₄) under basic or neutral conditions, followed by an acidic workup. The reaction typically involves heating the substrate with an aqueous solution of KMnO₄ for several hours. This process converts the methyl group into a carboxylate salt, which is then protonated to yield 2,3-dibromopyridine-4-carboxylic acid. Another powerful oxidant that can be employed is chromic acid or selenium dioxide, although these are used less frequently due to toxicity concerns. The resulting carboxylic acid is a valuable intermediate for the synthesis of biologically active molecules and functional materials.

Interactive Table: Oxidation of this compound

| Starting Material | Oxidizing Agent | Reaction Conditions | Product |

|---|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | Aqueous solution, heat | 2,3-Dibromopyridine-4-carboxylic acid |

| This compound | Selenium Dioxide (SeO₂) | Heat | 2,3-Dibromopyridine-4-carbaldehyde |

Reduction of Nitro-Substituted Derivatives

The introduction of a nitro group onto the this compound ring, typically at the C5 or C6 position through electrophilic nitration, followed by its reduction to an amino group, is a key strategy for introducing a nucleophilic site. The reduction of a nitro-substituted this compound to the corresponding amino derivative is a fundamental transformation in the synthesis of various heterocyclic compounds.

This reduction can be accomplished using several methods. Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere, is a clean and efficient method. However, care must be taken to avoid dehalogenation (loss of bromine atoms) under these conditions.

Alternatively, chemical reduction using metals in acidic media, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder in acetic acid, is widely used. These methods are often preferred as they are less likely to cause dehalogenation compared to some catalytic hydrogenation conditions. The resulting 2,3-dibromo-4-methyl-x-aminopyridine is a versatile intermediate for further synthetic manipulations, including diazotization reactions or as a nucleophile in substitution or coupling reactions.

Derivatization Strategies for Advanced Molecular Architectures

Functionalization at Bromine-Substituted Positions

The differential reactivity of the C2 and C3 bromine atoms is the cornerstone of derivatization strategies for creating advanced molecular architectures from this compound. As established, the C2-Br is more reactive in palladium-catalyzed cross-coupling reactions. This allows for a sequential and controlled introduction of different functional groups.

A typical strategy involves a first palladium-catalyzed coupling reaction (e.g., Suzuki, Sonogashira, or Heck) at the C2 position under relatively mild conditions. After purification of the 2-substituted-3-bromo-4-methylpyridine intermediate, a second, different coupling reaction can be performed at the C3 position, often requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems). This stepwise approach provides access to a wide array of unsymmetrically substituted 2,3-disubstituted-4-methylpyridines, which are difficult to synthesize by other means.

Furthermore, lithium-halogen exchange reactions can also be employed for functionalization. Treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can selectively replace one of the bromine atoms with lithium. The resulting lithiated pyridine can then be quenched with various electrophiles to introduce a wide range of substituents. The selectivity of the lithium-halogen exchange can be temperature and sterically dependent.

Tailored Synthesis of Pyridine-Based Polyheterocycles

This compound serves as an excellent starting material for the synthesis of fused pyridine-based polyheterocyclic systems. These structures are of significant interest in medicinal chemistry and materials science. The strategy generally involves the introduction of functional groups at the C2 and C3 positions that can subsequently undergo an intramolecular cyclization reaction.

For example, a Sonogashira coupling at C2 with a terminal alkyne bearing a hydroxyl group, followed by a Suzuki coupling at C3 with a boronic acid containing a suitable functional group, can set the stage for a cyclization event. An intramolecular Heck reaction or other palladium-catalyzed cyclizations can then be used to form a new ring fused to the pyridine core.

Another elegant approach involves a tandem reaction sequence. For instance, a suitably substituted ortho-halophenylboronic acid can be coupled at the C2 position. The resulting intermediate, which now has two proximal reactive sites (the C3-Br and a functional group on the newly introduced phenyl ring), can undergo an intramolecular cyclization to form complex polyheterocyclic scaffolds like dibenzo[b,d]pyridines or other related systems. The ability to orchestrate these sequential functionalization and cyclization reactions makes this compound a powerful tool in the synthesis of tailored polyheterocycles.

Side-Chain Functionalization and Modification

The methyl group at the C4-position of the this compound ring serves as a versatile handle for further chemical transformations. This side-chain functionalization allows for the introduction of various oxidized functional groups, significantly expanding the synthetic utility of the core heterocyclic structure. The primary modifications involve the oxidation of the methyl group to an aldehyde and subsequently to a carboxylic acid.

Research into the reactivity of substituted methylpyridines has shown that the methyl group can be a reactive site for functionalization. chemblink.com For instance, the methyl group on isomeric dibromomethylpyridines can be oxidized to form corresponding aldehydes or carboxylic acids. The electron-withdrawing nature of the two bromine atoms on the pyridine ring in this compound facilitates the oxidation of the adjacent methyl group. osti.gov These transformations yield key synthetic intermediates, including 2,3-dibromo-pyridine-4-carbaldehyde and 2,3-dibromo-isonicotinic acid.

The controlled oxidation of the methyl group can first yield the corresponding alcohol, (2,3-dibromo-pyridin-4-yl)methanol. Further oxidation leads to the formation of 2,3-dibromo-pyridine-4-carbaldehyde. More vigorous oxidation conditions will convert the methyl group or the intermediate aldehyde into the stable carboxylic acid, 2,3-dibromo-isonicotinic acid. jingkangchem.com The existence of these derivatives, such as (3,5-dibromopyridin-4-yl)methanol (B1603059) and various dibromopyridine-4-carboxaldehydes, has been confirmed in chemical literature, supporting these transformation pathways. researchgate.netbldpharm.com

Common oxidizing agents used for converting methyl groups on pyridine rings to carboxylic acids include potassium permanganate and chromium trioxide. The Kornblum oxidation represents a method for converting a methylarene into the corresponding aldehyde. osti.gov

The resulting functionalized products are valuable precursors for the synthesis of more complex molecules, particularly in the development of pharmaceutical and agrochemical agents. innospk.com

Table 1: Side-Chain Oxidation Reactions of this compound

| Starting Material | Reaction Type | Product | Reagents/Conditions |

|---|---|---|---|

| This compound | Oxidation | 2,3-Dibromo-pyridine-4-carbaldehyde | Mild oxidizing agents (e.g., SeO₂, Kornblum oxidation conditions) osti.gov |

| This compound | Oxidation | 2,3-Dibromo-isonicotinic acid | Strong oxidizing agents (e.g., KMnO₄, CrO₃) |

Table 2: Key Compounds in Side-Chain Functionalization

| Compound Name | Molecular Formula | CAS Number | Role |

|---|---|---|---|

| This compound | C₆H₅Br₂N | 871483-22-6 | Starting Material |

| (2,3-Dibromo-pyridin-4-yl)methanol | C₆H₅Br₂NO | N/A | Intermediate Product |

| 2,3-Dibromo-pyridine-4-carbaldehyde | C₆H₃Br₂NO | N/A | Intermediate Product |

Mechanistic Investigations of Reactions Involving 2,3 Dibromo 4 Methylpyridine

Elucidation of Reaction Pathways and Intermediate Species

The study of reaction pathways and the identification of transient intermediates are crucial for understanding and optimizing chemical reactions. For 2,3-Dibromo-4-methylpyridine, these investigations center on several key types of transformations.

Study of Pyridyne Intermediates in Halide Isomerization

The isomerization of dihalopyridines can often proceed through the formation of highly reactive pyridyne intermediates. This phenomenon, sometimes referred to as the "halogen dance," involves the migration of a halogen atom to a different position on the pyridine (B92270) ring. wikipedia.org For this compound, the presence of two bromine atoms allows for the potential formation of a 2,3-pyridyne or a 3,4-pyridyne intermediate under strong basic conditions.

The generally accepted mechanism for a base-catalyzed halogen dance begins with the deprotonation of an aromatic ring, which is facilitated by the electron-withdrawing nature of the halogen substituents. wikipedia.org In the case of a dihalopyridine, lithiation can occur ortho to a halogen atom. wikipedia.org Subsequent elimination of a halide can lead to the formation of a pyridyne. The regioselectivity of the deprotonation and the subsequent nucleophilic attack on the pyridyne intermediate are influenced by the electronic and steric environment of the pyridine ring.

While direct studies on this compound are not extensively documented, research on related 2,3-dihalopyridines suggests that deprotonation can lead to a "halogen dance" phenomenon, where the position of the halogen shifts. researchgate.net For instance, the lithiation of 2,3-dihalopyridines can result in either direct trapping of the lithiated species or a rearrangement to a more stable intermediate before reacting with an electrophile. researchgate.net The formation of pyridyne intermediates from 3-halopyridines has been shown to lead to 4-substituted products, indicating a migration of the reactive site. chemistryviews.org It is plausible that this compound could undergo a similar process, potentially leading to a mixture of isomeric products depending on the reaction conditions and the trapping agent used. The reaction of 3-bromo-4-chloropyridine (B1270894) with furan (B31954) and lithium amalgam has been shown to proceed through a 2,3-pyridyne intermediate. wikipedia.org

Identification of Transient Species in Catalytic Cycles (e.g., Suzuki-Miyaura Transmetalation)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is applicable to heteroaromatic compounds like this compound. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net The identification of transient species in this cycle is key to understanding the reaction's efficiency and selectivity.

For a substrate like this compound, the oxidative addition of the palladium(0) catalyst to one of the C-Br bonds is the initial step. Due to the electron-deficient nature of the pyridine ring, this step is generally feasible. The choice of which C-Br bond reacts first (at position 2 or 3) would be influenced by the electronic and steric environment.

The subsequent transmetalation step, involving the transfer of an organic group from a boronic acid or its derivative to the palladium(II) complex, is often the rate-determining step. Mechanistic studies on the Suzuki-Miyaura reaction of bromopyridines have led to the identification of transient intermediates in the transmetalation step. researchgate.net These intermediates can be palladium-boronate complexes. The reaction can proceed through different pathways, often referred to as the "oxo-palladium pathway" or the "boronate pathway," depending on the reaction conditions, particularly the nature of the base. nih.gov Recent studies have shown that phase transfer catalysts can shift the mechanism from an oxo-palladium to a boronate-based pathway, leading to enhanced reaction rates. nih.gov

DFT calculations on the Suzuki-Miyaura reaction of substituted pyridines have provided insights into the electronic and structural aspects of the intermediates. mdpi.comnih.gov For dihalopyridines, regioselective coupling can be achieved, and computational studies help in understanding the factors controlling this selectivity. bohrium.comresearchgate.net In the case of 3,4,5-tribromo-2,6-dimethylpyridine, the order of substitution in Suzuki-Miyaura reactions was investigated, revealing that electronic and steric factors, as well as potential chelation effects from substituents on the boronic acid, play a significant role. beilstein-journals.org

Plausible Intermediates in the Suzuki-Miyaura Reaction of this compound

| Step | Intermediate Species | Description |

|---|---|---|

| Oxidative Addition | (4-Methyl-3-bromo-pyridin-2-yl)palladium(II) bromide complex | Initial product of Pd(0) insertion into the C2-Br bond. |

| Oxidative Addition | (4-Methyl-2-bromo-pyridin-3-yl)palladium(II) bromide complex | Initial product of Pd(0) insertion into the C3-Br bond. |

| Transmetalation | [Pd{Ar-B(OH)3−}{C6H4BrN}(PR3)2] | A boronate complex formed during the transfer of the aryl group from the boronic acid. researchgate.net |

| Reductive Elimination | Diaryl-palladium(II) complex | Precursor to the final coupled product and regeneration of the Pd(0) catalyst. |

Mechanistic Models for Electrophilic Borylation Processes

Electrophilic borylation offers a direct route to introduce a boryl group onto the pyridine ring, which can then be used in subsequent cross-coupling reactions. For an electron-deficient pyridine like this compound, this reaction is challenging but can be achieved using highly reactive borylation agents.

Mechanistic models for the electrophilic borylation of pyridines often involve the coordination of a Lewis acidic boron reagent, such as BBr₃, to the nitrogen atom of the pyridine ring. acs.org This coordination activates the pyridine ring towards electrophilic attack. The borylation can then proceed through a borenium cation intermediate. acs.org For 2-phenylthiopyridines, a plausible mechanism involves the formation of a borenium cation which then electrophilically attacks the neighboring aromatic ring. acs.org

In the case of 2-arylpyridines, electrophilic borylation with BBr₃ can lead to the formation of stable 2-(2-dibromoborylaryl)pyridines, which serve as platforms for further synthesis. researchgate.net The reaction of electron-rich alkenes with BBr₃ in the presence of a hindered pyridine base like 2,6-lutidine also proceeds via electrophilic borylation. researchgate.net Computational studies using DFT can support the proposed mechanisms, helping to elucidate the nature of the intermediates and transition states. researchgate.net

Kinetic and Thermodynamic Aspects of Chemical Transformations

The rates and equilibria of chemical reactions involving this compound are governed by kinetic and thermodynamic parameters. Understanding these aspects is essential for controlling reaction outcomes.

Kinetic Studies Using In-situ Spectroscopic Techniques (e.g., IR spectroscopy)

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, are powerful tools for monitoring the progress of a reaction in real-time and determining its kinetics. acs.org By observing the changes in the vibrational spectra of reactants, intermediates, and products, one can deduce the reaction rates and gain insights into the reaction mechanism.

For reactions involving pyridine derivatives, in-situ IR spectroscopy can be used to study adsorption processes on surfaces, which is relevant for heterogeneous catalysis. researchgate.netosti.gov For instance, the adsorption of pyridine on silica (B1680970) sol-gel films has been characterized, revealing different types of adsorption sites. osti.gov In the context of CO₂ reduction mediated by pyridine, in-situ surface-enhanced infrared absorption spectroscopy has been employed to identify adsorbed intermediates. researchgate.net

Computational Determination of Activation Barriers

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the energetics of reaction pathways and determine the activation barriers for elementary reaction steps. arxiv.org These calculations can complement experimental studies and provide a deeper understanding of reaction mechanisms, especially for transient and difficult-to-isolate species.

For Suzuki-Miyaura reactions involving halopyridines, DFT calculations have been used to estimate the reactivity of different isomers and to analyze the electronic and structural properties of the reaction products. mdpi.comresearchgate.net Computational studies on the regioselective SNAr halide exchange reactions of pentachloropyridine (B147404) have shown that the regioselectivity is consistent with kinetic control. researchgate.net

The activation energies for the tautomerization of 2-hydroxypyridine (B17775) to 2-pyridone have been calculated using various DFT and coupled-cluster methods, showing good agreement with experimental values. mdpi.com For SN2 reactions of fluoropyridines, a linear correlation between the LUMO+1 energies and the activation energies has been observed, highlighting the importance of selecting relevant frontier orbitals for reactivity analysis. wuxibiology.com Such computational approaches could be applied to predict the reactivity and activation barriers for various transformations of this compound, providing valuable guidance for synthetic chemists.

Calculated Activation Barriers for Analogous Pyridine Reactions

| Reaction Type | Pyridine Derivative | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Tautomerization | 2-Hydroxypyridine | B3LYP/aug-cc-pvdz | ~7.2 (for double proton shift in mixed dimer) | mdpi.com |

| SNAr | Pentachloropyridine | G3MP2B3 | Varies by position | researchgate.net |

Influence of Electronic and Steric Effects on Regioselectivity and Reactivity

The reactivity and regioselectivity of this compound in various chemical transformations are governed by a complex interplay of electronic and steric factors. The pyridine ring, being electron-deficient, influences the reactivity of the C-Br bonds, while the positions of the bromine atoms and the methyl group introduce distinct electronic and steric environments at each potential reaction site.

Electronic Effects:

The nitrogen atom in the pyridine ring is strongly electron-wightdrawing, which has a significant impact on the electron density of the aromatic system. This effect is most pronounced at the α- (C2, C6) and γ- (C4) positions, making them more electrophilic and susceptible to nucleophilic attack. In this compound, the C2 position is electronically activated by its proximity to the nitrogen atom. Consequently, the C2-Br bond is more polarized and the carbon atom is more electrophilic compared to the C3-Br bond. This electronic activation generally makes the C2 position the preferred site for nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions. researchgate.netlibretexts.org

Steric Effects:

Steric hindrance plays a crucial role in directing the regioselectivity of reactions involving this compound. The methyl group at the C4 position creates significant steric bulk around the C3 position. This steric hindrance can impede the approach of bulky reagents, such as organometallic species in cross-coupling reactions or large nucleophiles, to the C3-Br bond. In contrast, the C2 position is relatively less hindered. This difference in steric accessibility often favors reactions at the C2 position, even in cases where electronic effects are less dominant.

The following table summarizes the expected influence of electronic and steric effects on the regioselectivity of common reactions involving this compound.

| Reaction Type | Position | Electronic Effects | Steric Effects | Predicted Regioselectivity |

| Suzuki-Miyaura Coupling | C2 | Activated (α to N) | Less hindered | Favored |

| C3 | Less activated (β to N) | More hindered (by C4-Me) | Disfavored | |

| Nucleophilic Aromatic Substitution | C2 | Activated (α to N) | Less hindered | Favored |

| C3 | Less activated (β to N) | More hindered (by C4-Me) | Disfavored |

Detailed Research Findings:

While specific mechanistic studies on this compound are limited, research on related substituted bromopyridines provides valuable insights. For instance, studies on the Suzuki-Miyaura cross-coupling of 2,4-dibromopyridine (B189624) consistently show a higher reactivity at the C2 position due to its electronic activation. researchgate.net Similarly, in nucleophilic aromatic substitution reactions, the ortho and para positions to the nitrogen are generally more reactive. libretexts.org

In the context of this compound, it can be inferred that the combination of electronic activation at the C2 position and steric hindrance at the C3 position would lead to a high degree of regioselectivity for reactions occurring at the C2 position. This makes this compound a potentially useful substrate for the synthesis of 2,3,4-trisubstituted pyridines, where sequential functionalization can be achieved with a high degree of control.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can deduce the connectivity of atoms and infer detailed electronic and stereochemical information.

Assignment of Proton and Carbon Resonances

A complete assignment of the proton and carbon NMR spectra is the first step in the structural confirmation of 2,3-Dibromo-4-methylpyridine.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the methyl group protons and the two aromatic protons on the pyridine (B92270) ring. The chemical shift (δ) of the methyl protons would likely appear in the upfield region (typically 2-3 ppm). The two aromatic protons, being in different electronic environments due to the adjacent bromine and nitrogen atoms, would exhibit separate resonances in the downfield region (typically 7-9 ppm). The coupling between these adjacent aromatic protons would result in a characteristic splitting pattern (doublets), and the magnitude of the coupling constant (J-value) would be indicative of their ortho relationship.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all six carbon atoms in the molecule. The carbon of the methyl group would resonate at a characteristic upfield chemical shift. The five carbons of the pyridine ring would have distinct signals, with the carbons directly bonded to the electronegative bromine and nitrogen atoms being significantly deshielded and appearing at lower fields. The chemical shifts of C2 and C3 would be particularly influenced by the attached bromine atoms.

A hypothetical data table for the expected NMR resonances is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | - | Data not available |

| 3 | - | Data not available |

| 4-CH₃ | Data not available | Data not available |

| 5 | Data not available | Data not available |

| 6 | Data not available | Data not available |

Application in Purity Assessment and Regioisomer Analysis

NMR spectroscopy is an invaluable tool for assessing the purity of a sample and for distinguishing between different regioisomers. The presence of impurities would be indicated by additional, unassigned peaks in the spectrum.

In the synthesis of this compound, the formation of other isomers (e.g., 2,5-dibromo-4-methylpyridine (B1301971) or 3,5-dibromo-4-methylpyridine) is a possibility. Each of these isomers would produce a unique NMR spectrum with a distinct pattern of chemical shifts and coupling constants, allowing for their unambiguous identification and quantification in a mixture. For instance, the symmetry of 3,5-dibromo-4-methylpyridine (B1300354) would lead to a simpler NMR spectrum compared to the less symmetric 2,3-dibromo isomer. The integration of the signals in the ¹H NMR spectrum can be used to determine the relative amounts of each isomer present in a sample.

NMR Studies of Mechanistic Intermediates

The study of reaction mechanisms can be significantly advanced through the use of in-situ NMR spectroscopy. By monitoring a reaction as it proceeds directly in the NMR tube, it is sometimes possible to detect and characterize transient intermediates. For reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, NMR could potentially identify key intermediates, providing direct evidence for the proposed reaction pathway. While general mechanistic studies on bromopyridines have been conducted using NMR researchgate.netnih.gov, specific studies on this compound are not currently available in the literature.

X-ray Crystallography for Definitive Molecular Structure Determination

While NMR provides excellent information about the structure in solution, X-ray crystallography offers an unparalleled, definitive determination of the molecular structure in the solid state. This technique can precisely map the three-dimensional arrangement of atoms in a crystal, providing accurate measurements of bond lengths, bond angles, and dihedral angles. To date, no crystal structure for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or reported elsewhere in the surveyed literature. However, the crystal structure of its isomer, 3,5-Dibromo-4-methylpyridine, has been determined, revealing a planar molecule. iucr.orgresearchgate.netiucr.org

Analysis of Bond Angles and Dihedral Angles

A crystallographic analysis of this compound would provide precise values for all bond angles and dihedral angles within the molecule. The bond angles around the sp²-hybridized carbons of the pyridine ring would be expected to be close to 120°, although some distortion would be anticipated due to the steric bulk and electronic effects of the bromine and methyl substituents. The dihedral angles would define the planarity of the pyridine ring and the orientation of the methyl group's hydrogen atoms relative to the ring.

A hypothetical data table for selected bond and dihedral angles is shown below.

Table 2: Hypothetical Bond and Dihedral Angles for this compound from X-ray Crystallography

| Angle | Value (°) |

|---|---|

| C2-C3-C4 | Data not available |

| Br-C2-N | Data not available |

| Br-C3-C4 | Data not available |

| Dihedral Angle | |

| Br-C2-C3-Br | Data not available |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This is governed by a variety of intermolecular interactions. In the case of this compound, potential interactions could include weak C-H···N hydrogen bonds, halogen bonding (Br···N or Br···Br interactions), and π-π stacking between the aromatic pyridine rings. Understanding these interactions is crucial as they can influence the physical properties of the solid, such as its melting point and solubility. For example, the crystal structure of 3,5-Dibromo-4-methylpyridine shows that molecules are linked by Br···N and Br···Br interactions, as well as offset π–π stacking. iucr.orgresearchgate.netiucr.org A similar analysis for the 2,3-dibromo isomer would provide valuable comparative insights.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These two methods are often used in a complementary fashion, as the selection rules for a vibration to be IR or Raman active are different. gatewayanalytical.commt.com An IR transition requires a change in the dipole moment of the molecule, whereas a Raman transition requires a change in its polarizability. gatewayanalytical.com

The vibrational spectrum of this compound can be interpreted by assigning observed absorption (IR) or scattering (Raman) bands to specific molecular motions. While a dedicated experimental spectrum for this exact isomer is not widely published, the expected frequencies can be reliably predicted based on extensive studies of substituted pyridine derivatives. jocpr.comjconsortium.com The key functional groups and their characteristic vibrational regions are:

Pyridine Ring Vibrations: The stretching vibrations of the C-C and C-N bonds within the aromatic ring are highly characteristic and typically appear in the 1400–1650 cm⁻¹ region. jocpr.comresearchgate.net The specific frequencies are sensitive to the nature and position of substituents on the ring.

C-H Vibrations: The aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ range. jocpr.com The methyl group (–CH₃) introduces its own characteristic vibrations, including symmetric and asymmetric stretching modes typically found between 2850 and 3000 cm⁻¹.

C-Br Vibrations: The carbon-bromine stretching vibrations are found at lower frequencies due to the heavy mass of the bromine atom. These bands are typically observed in the 500–600 cm⁻¹ region.

Bending and Torsional Modes: In-plane and out-of-plane bending vibrations for C-H bonds, as well as ring deformation and torsional modes, occur in the fingerprint region (below 1500 cm⁻¹), providing a complex but unique pattern for the molecule.

The table below summarizes the expected vibrational modes and their approximate frequency ranges for this compound based on data from analogous structures.

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Spectroscopy Type |

| Aromatic C-H Stretching | Pyridine Ring | 3000 - 3100 | IR, Raman |

| Asymmetric/Symmetric C-H Stretching | Methyl Group | 2850 - 3000 | IR, Raman |

| C-C and C-N Ring Stretching | Pyridine Ring | 1400 - 1650 | IR, Raman |

| C-H In-plane Bending | Aromatic/Methyl | 1000 - 1300 | IR, Raman |

| C-Br Stretching | Bromine Atoms | 500 - 600 | IR, Raman |

This table is generated based on characteristic frequency ranges for substituted pyridines and related halogenated aromatic compounds. jocpr.com

To overcome the complexity of the fingerprint region and provide precise assignments for each vibrational mode, experimental FT-IR and FT-Raman data are often paired with quantum chemical calculations. mdpi.com Density Functional Theory (DFT) is a powerful computational method used to predict the vibrational frequencies and intensities of molecules. jocpr.comjconsortium.com

The standard procedure involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). jocpr.comcore.ac.uk

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to calculate the wavenumbers and intensities of all fundamental vibrational modes. mdpi.com

Scaling and Assignment: The calculated frequencies are often systematically overestimated compared to experimental values due to the approximations inherent in the models. Therefore, they are scaled using an empirical scaling factor to improve agreement with the experimental spectrum. core.ac.uk By comparing the scaled theoretical frequencies with the experimental FT-IR and FT-Raman bands, a detailed and reliable assignment of the entire vibrational spectrum can be achieved. scirp.org

This combined experimental and computational approach is the modern standard for the vibrational analysis of molecules, as it allows for a confident and complete elucidation of the spectral data. researchgate.net

Analysis of Molecular Vibrations and Functional Group Identification

Mass Spectrometry and Elemental Analysis for Compound Verification

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₆H₅Br₂N), high-resolution mass spectrometry (HRMS) is particularly valuable. It not only confirms the molecular weight with high precision but also provides definitive proof of the elemental composition through its characteristic isotopic pattern.

Bromine has two stable isotopes, ⁷⁹Br (~50.69% abundance) and ⁸¹Br (~49.31% abundance). A molecule containing two bromine atoms will therefore exhibit a distinctive triplet pattern for its molecular ion peak (M⁺, [M+2]⁺, [M+4]⁺) with an approximate intensity ratio of 1:2:1. This pattern is an unmistakable signature for a dibrominated compound.

| Ion Peak | Isotopic Composition | Expected Relative Intensity |

| [M]⁺ | C₆H₅(⁷⁹Br)₂N | ~1.00 (25.7%) |

| [M+2]⁺ | C₆H₅(⁷⁹Br)(⁸¹Br)N | ~1.95 (49.9%) |

| [M+4]⁺ | C₆H₅(⁸¹Br)₂N | ~0.95 (24.4%) |

This table illustrates the theoretical isotopic pattern for the molecular ion of a dibrominated compound.

Elemental analysis provides complementary data by determining the mass percentage of each element in the compound. The results are compared against the theoretical values calculated from the molecular formula, C₆H₅Br₂N (Molecular Weight: 250.92 g/mol ). chemscene.comsigmaaldrich.com

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 28.72% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.01% |

| Bromine | Br | 79.904 | 2 | 159.808 | 63.69% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.58% |

| Total | 250.921 | 100.00% |

This table presents the theoretical elemental composition of this compound.

Advanced Spectroscopic Techniques in Materials Science (e.g., EELS, Multi-wavelength Raman Spectroscopy for related materials)

While FT-IR, Raman, and MS are standard for molecular characterization, other advanced spectroscopic techniques are crucial for analyzing materials that incorporate such molecules. Substituted pyridines can be used as building blocks for polymers, ligands for metal-organic frameworks (MOFs), or functional molecules in nanomaterials.

Electron Energy-Loss Spectroscopy (EELS): EELS is a technique performed in a transmission electron microscope (TEM) that analyzes the energy lost by electrons as they pass through a very thin sample. It provides information on the local atomic composition, chemical bonding, and electronic properties of a material at high spatial resolution. arxiv.orgkulturkaufhaus.de For materials derived from or functionalized with pyridine-based compounds, EELS could be used to map the distribution of nitrogen and bromine, investigate the hybridization state of carbon (sp² vs. sp³), and probe the electronic structure of the material. arxiv.org

Multi-wavelength Raman Spectroscopy: Standard Raman spectroscopy uses a single laser wavelength, which can sometimes cause strong fluorescence in a sample, obscuring the weaker Raman signal. gatewayanalytical.com Multi-wavelength Raman spectroscopy uses several different excitation wavelengths. By changing the laser wavelength, one can often find a "sweet spot" that minimizes fluorescence while still allowing for the collection of a high-quality Raman spectrum. This approach is particularly useful for complex or impure materials, such as polymers or biological composites, where fluorescence is a common issue. arxiv.org The combination of different spectroscopic analyses provides a more complete picture of complex materials. arxiv.org For instance, in the study of pyridine adsorbed on silver nanoparticles, a model system for Surface-Enhanced Raman Scattering (SERS), analysis is highly dependent on the excitation wavelength and the local chemical environment. ccu.edu.tw

These advanced techniques demonstrate the broad utility of spectroscopy, extending from the fundamental verification of a single molecule like this compound to the detailed characterization of the complex functional materials built from it.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

No published studies were found that performed DFT calculations on 2,3-Dibromo-4-methylpyridine to determine its molecular properties.

There is no available research detailing the optimized molecular geometry or the electronic structure of this compound.

Specific values for reactivity descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the electrophilicity index for this compound have not been reported in the scientific literature.

There are no published studies that include the calculation or analysis of the Molecular Electrostatic Potential (MEP) map or Fukui functions for this compound.

Prediction of Reactivity Descriptors (e.g., HOMO-LUMO Energies, Electrophilicity Index)

Simulation of Reaction Mechanisms and Energetics

The potential pathways and associated energy barriers for isomerization or substitution reactions of this compound have not been computationally investigated in published literature.

There is no available research on the simulation of catalytic reaction mechanisms in which this compound is a reactant or product.

Photoisomerization Dynamics

While direct experimental or extensive computational studies on the photoisomerization dynamics of this compound are not widely documented, theoretical investigations into related pyridine (B92270) derivatives, such as 4-methylpyridine (B42270), provide a framework for understanding its potential photochemical behavior. nih.govosti.gov The photoisomerization of aromatic compounds often involves transitions to excited states, followed by non-radiative decay through conical intersections back to the ground state, potentially leading to different isomers.

For 4-methylpyridine, electronic structure calculations and nonadiabatic dynamics simulations have explored its photoisomerization mechanism. nih.govosti.gov These studies indicate that upon photoexcitation to the S₂(¹ππ*) state, the molecule can overcome a small energy barrier to form a prefulvene-like intermediate via a conical intersection with the ground state (S₀). nih.gov This process is typically ultrafast. nih.govosti.gov The prefulvene isomer is often short-lived and can further isomerize to a more stable benzvalene (B14751766) form. nih.gov A consecutive light and thermal isomerization cycle involving a Dewar isomer has also been proposed for 4-methylpyridine. nih.govosti.gov

In the context of this compound, the presence of two bromine atoms on the pyridine ring would significantly influence its photoisomerization dynamics compared to 4-methylpyridine. The heavy bromine atoms could enhance intersystem crossing rates, potentially opening up different relaxation pathways involving triplet states. The steric and electronic effects of the bromine substituents would also alter the potential energy surfaces of the excited states and the geometries of any intermediates and transition states.

Non-adiabatic molecular dynamics (NAMD) simulations are a powerful tool for investigating such photochemical processes, providing insights into reaction pathways, timescales, and quantum yields. acs.org For light-driven molecular motors, NAMD simulations have been used to assess photoisomerization quantum yields and the speed of rotary motion. acs.org A similar computational approach for this compound would be invaluable in elucidating its photoisomerization mechanisms. Such a study would likely involve mapping the potential energy surfaces of the relevant excited states using multiconfigurational methods to accurately describe the photochemistry. acs.org

Prediction of Spectroscopic Features and Validation with Experimental Data

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the spectroscopic features of molecules like this compound. These predictions can then be validated against experimental data from techniques such as Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy.

Computational methods, often employing the B3LYP functional with basis sets like 6-311++G(d,p), can accurately calculate vibrational frequencies (IR and Raman), and chemical shifts (¹H and ¹³C NMR). cellmolbiol.orgcore.ac.ukresearchgate.net For instance, in the study of related pyridine derivatives, calculated vibrational spectra have shown good agreement with experimental FT-IR and FT-Raman spectra after applying a scaling factor to the computed frequencies to account for anharmonicity and other systematic errors. cellmolbiol.orgcore.ac.uk

The predicted vibrational spectrum for this compound would exhibit characteristic bands corresponding to C-H, C-N, C-C, and C-Br stretching and bending modes. The calculated potential energy distribution (PED) is used to make unambiguous assignments of the observed vibrational bands. researchgate.net

Similarly, the gauge-invariant atomic orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.net The theoretical ¹H and ¹³C NMR spectra of this compound can be predicted and compared with experimental data to confirm its structure.

The electronic properties, such as the UV-Vis absorption spectrum, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net These calculations provide information on electronic transition energies and oscillator strengths, which correspond to the absorption maxima in the experimental spectrum. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the nature of these electronic transitions. researchgate.net

A comparison of theoretical and experimental spectroscopic data for this compound would be crucial for its structural confirmation and for a deeper understanding of its electronic structure.

Table 1: Hypothetical Comparison of Predicted and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Wavenumber (cm⁻¹) (FT-IR) | Experimental Wavenumber (cm⁻¹) (FT-Raman) |

| C-H stretching (aromatic) | 3100 - 3000 | 3085 | 3082 |

| C-H stretching (methyl) | 2980 - 2920 | 2965 | 2963 |

| C=N stretching | 1610 - 1580 | 1595 | 1592 |

| C=C stretching | 1570 - 1450 | 1550, 1470 | 1548, 1468 |

| C-Br stretching | 700 - 500 | 650, 580 | 648, 578 |

Note: The data in this table is hypothetical and based on typical values for similar compounds. Actual experimental and computational results may vary.

Theoretical Insights into Intermolecular Interactions and Self-Assembly

The study of intermolecular interactions is crucial for understanding the solid-state structure and self-assembly of this compound. Computational methods can provide detailed insights into the nature and strength of these non-covalent interactions, which include hydrogen bonding, halogen bonding, and π-π stacking.